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molecular formula CF3NaO3S B1324478 Sodium trifluoromethanesulfonate CAS No. 2926-30-9

Sodium trifluoromethanesulfonate

Cat. No. B1324478
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024093B2

Procedure details

To 4′-(Trifluoromethanesulfonyl)flavanone (51.4 mg, 0.100 mmol, 1.00 equiv) in acetone (2.0 mL) at 23° C. was added silver oxide (1.16 mg, 0.00500 mmol, 0.05 equiv), sodium bicarbonate (16.8 mg, 0.200 mmol, 2.00 equiv), sodium trifluoromethanesulfonate (17.2 mg, 0.100 mmol, 1.00 equiv) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (2) (70.5 mg, 0.150 mmol, 1.50 equiv). The reaction mixture was stirred for 5 h at 65° C. in a sealed vial, then cooled to 23° C. and concentrated in vacuo. The residue was purified by preparative TLC with hexane/EtOAc 5:1 (v/v) to afford 21.8 mg of the title compound as a white solid (90% yield).
Name
4′-(Trifluoromethanesulfonyl)flavanone
Quantity
51.4 mg
Type
reactant
Reaction Step One
Quantity
16.8 mg
Type
reactant
Reaction Step One
Quantity
17.2 mg
Type
reactant
Reaction Step One
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate)
Quantity
70.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.16 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
FC(F)(F)S([C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1)(=O)=O.C(=O)(O)[O-].[Na+].[F:30]C(F)(F)S([O-])(=O)=O.[Na+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>CC(C)=O.[Ag]=O>[F:30][C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
4′-(Trifluoromethanesulfonyl)flavanone
Quantity
51.4 mg
Type
reactant
Smiles
FC(S(=O)(=O)C1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1)(F)F
Name
Quantity
16.8 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
17.2 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Na+]
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate)
Quantity
70.5 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.16 mg
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 h at 65° C. in a sealed vial,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 23° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC with hexane/EtOAc 5:1 (v/v)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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